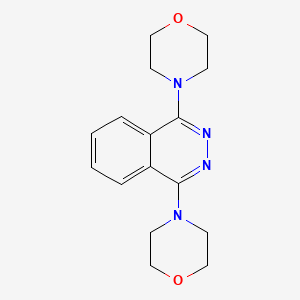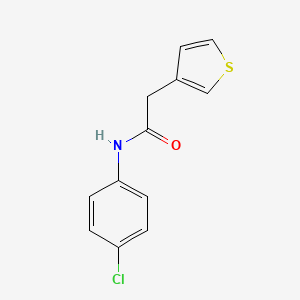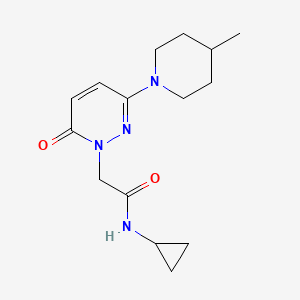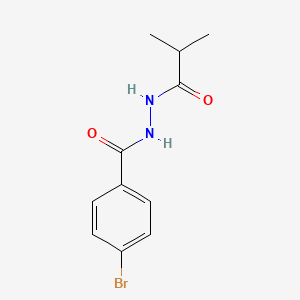
1,4-Dimorpholinophthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimorpholinophthalazine is a heterocyclic compound that features a phthalazine core substituted with morpholine groups at the 1 and 4 positions. Phthalazine derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of morpholine groups enhances the compound’s solubility and biological activity, making it a compound of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimorpholinophthalazine can be synthesized through various synthetic routes. One common method involves the condensation of phthalic anhydride with hydrazine to form phthalazine, followed by the introduction of morpholine groups. The reaction typically proceeds as follows:
-
Formation of Phthalazine: : Phthalic anhydride reacts with hydrazine hydrate under reflux conditions to yield phthalazine.
Reaction Conditions: Reflux in ethanol or acetic acid.
:Equation: C8H4O3+N2H4→C8H6N2+2H2O
-
Substitution with Morpholine: : Phthalazine is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Reaction Conditions: Hydrogenation at room temperature and atmospheric pressure.
:Equation: C8H6N2+2C4H9NO→C16H22N4O2
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Dimorpholinophthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phthalazine-1,4-dione derivatives.
Reduction: Reduced phthalazine derivatives.
Substitution: N-substituted phthalazine derivatives.
科学的研究の応用
1,4-Dimorpholinophthalazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Investigated for its anticonvulsant, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,4-dimorpholinophthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist, blocking the receptor’s normal function and modulating cellular responses.
類似化合物との比較
1,4-Dimorpholinophthalazine can be compared with other phthalazine derivatives, such as:
Phthalazine: The parent compound without morpholine substitution.
1,4-Dioxophthalazine: A derivative with oxygen atoms at the 1 and 4 positions.
1,4-Diaminophthalazine: A derivative with amino groups at the 1 and 4 positions.
Uniqueness: : The presence of morpholine groups in this compound enhances its solubility and biological activity compared to other phthalazine derivatives. This makes it a more versatile compound for various applications in medicinal chemistry and industrial processes.
特性
分子式 |
C16H20N4O2 |
|---|---|
分子量 |
300.36 g/mol |
IUPAC名 |
4-(4-morpholin-4-ylphthalazin-1-yl)morpholine |
InChI |
InChI=1S/C16H20N4O2/c1-2-4-14-13(3-1)15(19-5-9-21-10-6-19)17-18-16(14)20-7-11-22-12-8-20/h1-4H,5-12H2 |
InChIキー |
KBSKQZQRNQYBGC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162570.png)

![Tert-butyl {1-[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12162579.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B12162587.png)

![N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12162603.png)
![6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12162604.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12162609.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12162628.png)
![1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B12162631.png)



